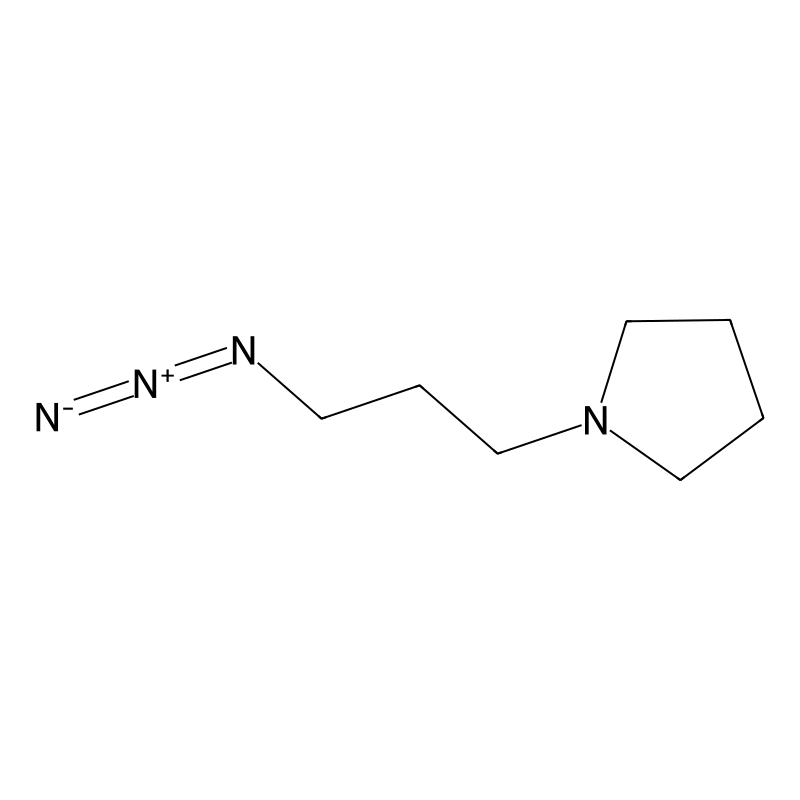

1-(3-Azidopropyl)pyrrolidine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Azidopropyl)pyrrolidine is a synthetic organic compound characterized by the molecular formula CHN. It features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, linked to a three-carbon chain that terminates in an azide group (–N₃). This unique structure imparts distinctive chemical properties, making it a valuable compound in various fields of research and industry.

- Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, allowing for the formation of new carbon-nitrogen bonds.

- Cycloaddition Reactions: The compound can engage in cycloaddition reactions, particularly with alkenes, to form triazole derivatives.

- Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation, resulting in the formation of primary amines.

These reactions often utilize organic solvents like dichloromethane or acetonitrile and may involve catalysts such as copper(I) iodide for cycloaddition processes .

The biological activity of 1-(3-Azidopropyl)pyrrolidine is primarily linked to its ability to modify biomolecules through bioorthogonal reactions. The azide group allows for selective labeling and modification of proteins and nucleic acids, facilitating studies in cellular biology and drug development. Its reactivity makes it a potential candidate for applications in drug discovery and the synthesis of biologically active compounds

The synthesis of 1-(3-Azidopropyl)pyrrolidine typically involves the reaction of pyrrolidine with 3-azidopropyl bromide under basic conditions. Common procedures include:

1-(3-Azidopropyl)pyrrolidine has diverse applications:

- Chemical Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in organic chemistry.

- Biological Research: The compound is utilized in studies involving protein labeling and nucleic acid modifications due to its bioorthogonal properties.

- Industrial Use: It may be employed in the production of specialty chemicals and materials, including polymers and coatings

The interaction studies of 1-(3-Azidopropyl)pyrrolidine focus on its reactivity with various biological targets. Its azide group enables it to form covalent bonds with specific substrates through cycloaddition and substitution reactions. These interactions can lead to modifications of biological molecules, providing insights into cellular processes and potential therapeutic applications .

Several compounds share structural similarities with 1-(3-Azidopropyl)pyrrolidine, particularly within the pyrrolidine class. Notable examples include:

- Pyrrolidine: A simple five-membered nitrogen-containing ring without substituents.

- 3-Aminopropylpyrrolidine: Similar structure but features an amine instead of an azide.

- 4-Pyrrolidinopropanamide: Contains a pyrrolidine ring with an amide group.

Comparison TableCompound Structure Type Unique Feature 1-(3-Azidopropyl)pyrrolidine Pyrrolidine derivative Azide group Pyrrolidine Simple ring No substituents 3-Aminopropylpyrrolidine Amino derivative Amine group 4-Pyrrolidinopropanamide Amide derivative Amide functional group

| Compound | Structure Type | Unique Feature |

|---|---|---|

| 1-(3-Azidopropyl)pyrrolidine | Pyrrolidine derivative | Azide group |

| Pyrrolidine | Simple ring | No substituents |

| 3-Aminopropylpyrrolidine | Amino derivative | Amine group |

| 4-Pyrrolidinopropanamide | Amide derivative | Amide functional group |

The distinct azido group in 1-(3-Azidopropyl)pyrrolidine sets it apart from these similar compounds, granting it unique chemical reactivity and potential applications in both synthetic chemistry and biological research .